REACTION_CXSMILES
|
ClCl.C(Cl)(Cl)(Cl)Cl.[CH3:8][O:9][C:10]([C:12]1[CH:13]([O:17][CH3:18])[CH2:14][S:15][CH:16]=1)=[O:11]>C(Cl)(Cl)(Cl)Cl>[CH3:8][O:9][C:10]([C:12]1[C:13]([O:17][CH3:18])=[CH:14][S:15][CH:16]=1)=[O:11] |f:0.1|
|
Name
|
Cl2 CCl4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl.C(Cl)(Cl)(Cl)Cl
|
Name
|
3-methoxy-dihydrothiophene-4-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C(CSC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The end product is isolated from the reaction mixture by the method
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C(=CSC1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |